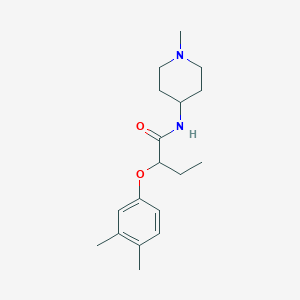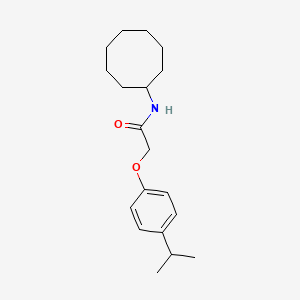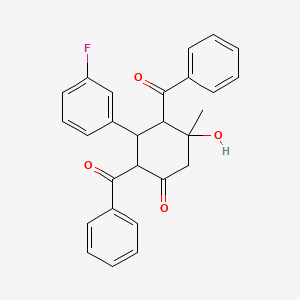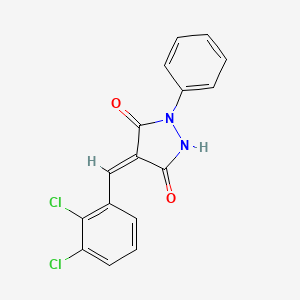
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuroscience. This compound is commonly known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
作用機序
DMXB-A is a selective agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in various physiological processes, including synaptic transmission, learning, and memory. The activation of the alpha7 nicotinic acetylcholine receptor by DMXB-A leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that ultimately lead to the physiological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function and memory, the reduction of inflammation, and the promotion of neuroprotection. DMXB-A has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One of the main advantages of DMXB-A for lab experiments is its selective agonist activity for the alpha7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of DMXB-A for lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which may require higher concentrations of DMXB-A to achieve the desired physiological effects.
将来の方向性
There are several future directions for the research and development of DMXB-A, including the optimization of its pharmacological properties, the development of more potent analogs, and the exploration of its potential therapeutic effects in various neurological disorders. Additionally, the use of DMXB-A in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
合成法
The synthesis of DMXB-A involves a series of chemical reactions starting from 3,4-dimethylphenol, which is reacted with 1-chloro-4-piperidinyl butanone to form the intermediate 2-(3,4-dimethylphenoxy)-N-(1-chloro-4-piperidinyl)butanamide. This intermediate is then reacted with methylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
科学的研究の応用
DMXB-A has shown potential in various fields of scientific research, including medical research, drug development, and neuroscience. In medical research, DMXB-A has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug development, DMXB-A has been studied as a potential lead compound for the development of new drugs that target nicotinic acetylcholine receptors. In neuroscience, DMXB-A has been studied for its effects on cognitive function and memory.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-17(22-16-7-6-13(2)14(3)12-16)18(21)19-15-8-10-20(4)11-9-15/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIDYVGQFHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)

![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)


